molecular formula C17H16N4O B3893516 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B3893516
M. Wt: 292.33 g/mol
InChI Key: MNTVCSGDKNIFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMPI or TAPI-1 and belongs to the class of benzimidazole compounds. MMPI has been shown to possess potent inhibitory activity against matrix metalloproteinases (MMPs), which are enzymes involved in various physiological and pathological processes.

Mechanism of Action

MMPI exerts its inhibitory activity against 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile by binding to the active site of these enzymes, thereby preventing the degradation of extracellular matrix proteins. This leads to the inhibition of various physiological and pathological processes such as tumor invasion, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
The inhibitory activity of MMPI against this compound has been shown to have various biochemical and physiological effects. MMPI has been shown to inhibit the migration and invasion of cancer cells, thereby reducing the metastatic potential of tumors. MMPI also inhibits angiogenesis, which is the formation of new blood vessels required for tumor growth. Furthermore, MMPI has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MMPI in lab experiments is its potent inhibitory activity against 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile. This makes it a useful tool for studying the role of this compound in various physiological and pathological processes. However, one of the limitations of using MMPI is its potential toxicity, which may affect the viability of cells in lab experiments.

Future Directions

There are several future directions for the research on MMPI. One of the potential applications of MMPI is in the treatment of Alzheimer's disease, as 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile have been implicated in the pathogenesis of this disease. MMPI may also have potential therapeutic applications in the treatment of fibrosis, as this compound play a crucial role in the development of this condition. Furthermore, the development of more potent and selective MMP inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Scientific Research Applications

MMPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. The inhibitory activity of MMPI against 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile makes it a promising candidate for the treatment of cancer, as this compound play a crucial role in tumor invasion and metastasis. MMPI has also been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of arthritis. Furthermore, MMPI has been shown to have a protective effect on the cardiovascular system by inhibiting the activity of this compound involved in the degradation of extracellular matrix proteins.

properties

IUPAC Name

3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-10-16(20-6-8-22-9-7-20)21-15-5-3-2-4-14(15)19-17(21)13(12)11-18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTVCSGDKNIFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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